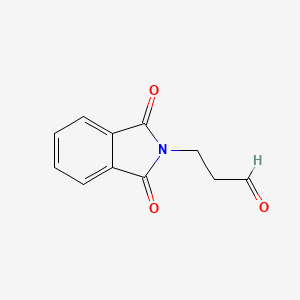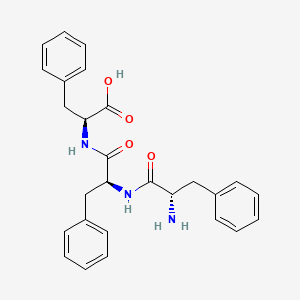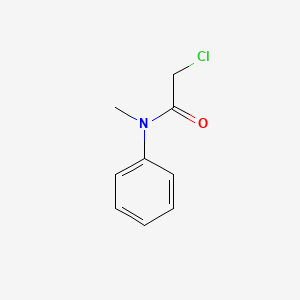
2-(1H-Pyrrol-1-yl)aniline
描述
1-(2-Aminophenyl)pyrrole participates in Pt(IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2-a] quinoxalines. It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo[1,2-a]quinoxalines. Thin films of poly(1-(2-aminophenyl)pyrrole) has been prepared via oxidative electropolymerization.
作用机制
Target of Action
It’s known that this compound participates in copper-catalyzed oxidative cyclization reactions .
Mode of Action
2-(1H-Pyrrol-1-yl)aniline interacts with its targets through a copper-catalyzed oxidative cyclization reaction . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of pyrrolo[1,2-a]quinoxalines . This is achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of pyrrolo[1,2-a]quinoxalines . These are achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Action Environment
It’s known that the reaction involving this compound utilizes oxygen (o2) as an oxidant .
生化分析
Biochemical Properties
2-(1H-Pyrrol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the formation of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. This compound interacts with various enzymes and proteins, including copper and iron catalysts, which facilitate its transformation into biologically active derivatives . The nature of these interactions involves C–C and C–N bond formation, which is essential for the synthesis of complex heterocyclic compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by participating in oxidative carboamination reactions, which can affect cell signaling pathways and gene expression . The compound’s ability to form pyrrolo[1,2-a]quinoxalines has been linked to various biological activities, including antimalarial and antitumor effects . These activities suggest that this compound can modulate cellular metabolism and enhance the production of bioactive molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound undergoes oxidative cyclization, facilitated by copper or iron catalysts, leading to the formation of pyrrolo[1,2-a]quinoxalines . This process involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds, with alkyl radical species participating in the reaction cascade . These molecular interactions are critical for the compound’s biochemical activity and its ability to modulate enzyme functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidants and catalysts . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance biochemical reactions and produce beneficial effects, such as antitumor activity . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors that facilitate its transformation into pyrrolo[1,2-a]quinoxalines . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s ability to modulate cellular processes and enhance biochemical reactions .
属性
IUPAC Name |
2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6025-60-1 | |
| Record name | 1-(2-Aminophenyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6025-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1H-Pyrrol-1-yl)aniline in organic synthesis?
A: this compound serves as a versatile starting material for constructing pyrrolo[1,2-a]quinoxalines [, , , , , , , , , ], a class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals.
Q2: What are some common synthetic routes for incorporating this compound into pyrrolo[1,2-a]quinoxaline scaffolds?
A2: Researchers have explored several methods, including:
- Copper-catalyzed oxidative cyclization: This approach utilizes readily available alkylsilyl peroxides and proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds [].
- Copper-catalyzed reactions with alkylboronic acids: This method provides another route to alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing the versatility of copper catalysis in these reactions [].
- Palladium-catalyzed oxidative carbonylation: This strategy allows for the direct introduction of a carbonyl group at the C2 position of the indole moiety, leading to indolo[1,2-a]quinoxalin-6(5H)-ones []. A similar approach can be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones.
- Iodine-catalyzed multicomponent reactions: This method employs readily available reagents like ninhydrin and alcohols to access diversely substituted pyrrolo[1,2-a]quinoxalines via a spirocyclic ring-opening strategy [].
Q3: What are the advantages of using this compound as a starting material in these reactions?
A3: The use of this compound offers several benefits:
Q4: Are there any challenges associated with using this compound in synthesis?
A4: While generally a versatile building block, potential challenges might include:
Q5: Beyond the methods mentioned above, are there other approaches for incorporating this compound into complex molecules?
A5: Yes, researchers have explored other methods:
- Transition-metal-free synthesis: α-amino acids can be employed to construct pyrrolo[1,2-a]quinoxalines in a process that forms new C-C and C-N bonds without the need for transition metal catalysts [].
- Chiral Brønsted acid catalysis: This approach enables the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-Pyrrol-1-yl)anilines with α-ketoamides in the presence of a chiral catalyst [].
Q6: What are the potential applications of pyrrolo[1,2-a]quinoxalines synthesized using this compound?
A6: Given the prevalence of pyrrolo[1,2-a]quinoxaline scaffolds in bioactive molecules, these synthetic strategies hold promise for developing:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B1329457.png)




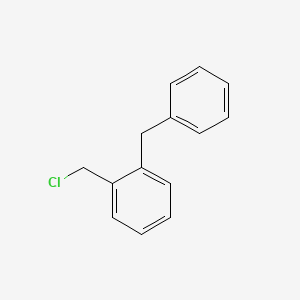
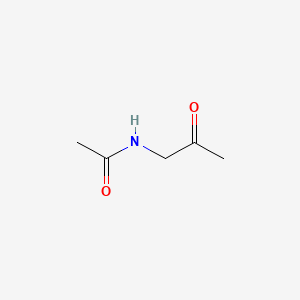


![4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol](/img/structure/B1329472.png)
